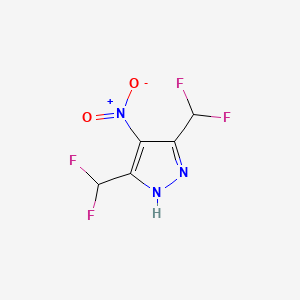

3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole

描述

属性

IUPAC Name |

3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F4N3O2/c6-4(7)1-3(12(13)14)2(5(8)9)11-10-1/h4-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVROPTVDHBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)F)C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of CF2H groups to the pyrazole ring .

Industrial Production Methods

Industrial production of 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 3,5-bis(difluoromethyl)-4-amino-1H-pyrazole.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

科学研究应用

3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.

作用机制

The mechanism of action of 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with target enzymes or receptors .

相似化合物的比较

Key Observations:

Substituent Effects on Stability: The dinitromethyl (-(NO₂)₂CH) and dinitrophenyl (-C₆H₃(NO₂)₂) groups in analogous compounds () increase energy density but compromise stability. For example, intermediates in decompose readily in dried form, whereas the difluoromethyl groups in the target compound likely enhance thermal and chemical stability due to stronger C-F bonds .

Biological Activity :

- The difluoromethyl group is a critical pharmacophore in antifungal agents (). While the target compound’s nitro group could modulate bioavailability or target binding, its exact role requires empirical validation. Patented bis(difluoromethyl)pyrazoles () suggest agrochemical utility, but nitro substitution may alter toxicity profiles .

Energetic Properties :

- Compounds with multiple nitro groups (e.g., ’s seven-nitro derivative) exhibit high detonation velocities (>9000 m/s) but face synthesis challenges. The target compound’s nitro and difluoromethyl groups may offer a balance between energy density and stability, though its performance as an energetic material remains unexplored .

Crystallographic and Physicochemical Properties

- Crystal Packing: Unlike 3,5-bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole, which forms solvent-dependent H-bonded networks (), the target compound’s crystal structure is unreported.

- Thermal Stability : Difluoromethyl groups generally enhance thermal stability compared to chlorinated analogs (e.g., 1-(4-chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole in ), where Cl substituents increase molecular weight but may degrade at lower temperatures .

生物活性

3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole is a fluorinated derivative of pyrazole that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it is characterized by the presence of two difluoromethyl groups and a nitro group attached to the pyrazole ring. This configuration imparts significant lipophilicity and stability, which are critical for its interaction with biological systems.

The biological activity of this compound is hypothesized to stem from several key features:

- Lipophilicity : The difluoromethyl groups enhance the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.

- Nitro Group : The nitro group may participate in redox reactions, potentially generating reactive intermediates that could interact with enzymes or receptors.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound indicate potential effectiveness against various bacterial strains. Studies on related pyrazole compounds have shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The lipophilic nature of the compound may enhance its ability to disrupt bacterial membranes .

Case Studies and Research Findings

While direct studies on this compound are sparse, the following findings from related research highlight its potential:

- Anti-inflammatory Activity : Similar pyrazole derivatives have been reported to exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like dexamethasone. For instance, compounds with similar structures showed up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .

- Anticancer Potential : Some studies have suggested that pyrazole derivatives possess anticancer activity due to their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival .

Summary Table of Biological Activities

常见问题

Q. What are the established synthetic routes for 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of this compound involves halogen exchange and dehydration reactions. For example, dichloroacetic acid can react with sodium fluoride to form difluoromethyl intermediates, which are subsequently functionalized . In related pyrazole derivatives, brominated precursors (e.g., 3,5-dibromo-4-nitro-1H-pyrazole) are treated with methyl iodide and NaH in DMF to introduce substituents, suggesting similar alkylation strategies could apply . Optimization may focus on solvent selection (e.g., DMF for polar aprotic conditions), temperature control to minimize side reactions, and stoichiometric ratios of fluorinating agents.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- 1H NMR : Identifies proton environments, such as nitro and difluoromethyl groups, with splitting patterns reflecting coupling constants (e.g., for CFH) .

- HRMS : Confirms molecular weight and isotopic distribution .

- X-ray diffraction : Resolves crystal packing and supramolecular interactions. For example, derivatives like 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide have been structurally validated via single-crystal studies, revealing bond lengths and angles critical for stability .

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in further functionalization?

The nitro group is a strong electron-withdrawing substituent, directing electrophilic attacks to meta/para positions in aromatic systems. In nitration reactions (e.g., HSO/HNO mixtures), poly-nitration can occur, altering solubility and intermolecular interactions . Computational modeling (e.g., DFT) can predict reactive sites, while TLC or HPLC monitors reaction progress.

Advanced Research Questions

Q. What role does this compound play in fungicidal activity, and how can structure-activity relationships (SAR) guide derivative design?

This compound is a key pharmacophore in Fluoxapiprolin, a fungicide targeting oomycete pathogens. The difluoromethyl groups enhance lipophilicity and membrane permeability, while the nitro group stabilizes charge-transfer interactions with biological targets . SAR studies on analogs (e.g., pyrazole-4-carboxamides) show that substituting the nitro group with carboxamide moieties retains activity against Botrytis cinerea . Docking simulations suggest the CFH group binds to hydrophobic pockets in enzyme active sites .

Q. How do isomerism and stereochemistry impact the physicochemical properties of related pyrazole derivatives?

In isomers of 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, positional differences in nitro groups lead to variations in density (1.89–1.95 g/cm), decomposition temperatures (180–220°C), and sensitivity to impact/friction . For chiral derivatives, enantiomers may exhibit similar biological activity due to conformational flexibility, as seen in Fluoxapiprolin’s racemic mixture . Polarimetry and chiral HPLC are critical for resolving enantiomers.

Q. What supramolecular interactions dominate the crystal packing of nitro-substituted pyrazoles, and how can these be exploited in materials science?

In 3,5-bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole, C–H···O/F hydrogen bonds and π-π stacking (intercentroid distances: 3.59–4.89 Å) form layered structures . Nitro groups disrupt tetrameric H-bonding networks observed in non-nitrated analogs, enabling tunable solubility for co-crystallization or energetic material formulations . Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H vs. F···H contacts).

Methodological Notes

- Synthetic Challenges : Trace moisture can deactivate NaH; use anhydrous solvents and inert atmospheres .

- Safety : Nitro compounds are thermally sensitive; DSC/TGA screens decomposition profiles before scale-up.

- Data Sources : Reliable crystallographic data are available via Acta Crystallographica ; avoid non-peer-reviewed platforms like benchchem.com .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。